molecular formula C21H20N4OS2 B2433281 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013784-05-8

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2433281
CAS No.: 1013784-05-8
M. Wt: 408.54
InChI Key: CLSCOBQCAJNUEQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-12-11-15(24-25(12)2)19(26)23-21-18(13-7-3-5-9-16(13)27-21)20-22-14-8-4-6-10-17(14)28-20/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSCOBQCAJNUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, particularly its effects on various biological systems and its therapeutic potential based on available literature.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N4OS2\text{C}_{19}\text{H}_{20}\text{N}_4\text{OS}_2

This structure includes significant moieties such as the benzo[d]thiazole and tetrahydrobenzo[b]thiophene rings, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Research has shown that derivatives of compounds containing the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties exhibit significant antitumor activity. For instance, a study evaluating similar compounds reported that they acted as effective inhibitors of C-Met tyrosine kinase and Pim-1 kinase, both of which are critical in cancer progression . The specific compound under discussion demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Table 1: Antitumor Activity of Similar Compounds

CompoundIC50 (µM)Target Kinase
Compound A0.14C-Met
Compound B0.62Pim-1
This CompoundTBDTBD

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have indicated that derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
Compound A62.5Staphylococcus aureus
Compound B125Escherichia coli
This CompoundTBDTBD

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Kinases : As noted in antitumor studies, the inhibition of specific kinases disrupts signaling pathways crucial for tumor growth.
  • Disruption of Bacterial Cell Wall Synthesis : For antimicrobial properties, the compound may interfere with bacterial cell wall integrity or function.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives which highlighted their potential as anticancer agents. The study demonstrated that structural modifications significantly influenced biological activity, indicating a structure-activity relationship (SAR) that could be explored further for optimization .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : A common approach involves coupling heterocyclic intermediates under mild basic conditions. For example, describes using K₂CO₃ in DMF to facilitate nucleophilic substitution reactions between thiol-containing precursors and alkyl halides. Similar protocols can be adapted for this compound by substituting the appropriate benzo[b]thiophen-2-yl and pyrazole-carboxamide precursors. Reaction monitoring via TLC or HPLC is critical to optimize reaction time and yield .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing the compound’s regiochemistry?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming regioselectivity, particularly for distinguishing between benzo[d]thiazole and tetrahydrobenzo[b]thiophene substituents. highlights the use of ¹³C NMR to verify cyclization products in thiadiazole derivatives, which can be applied here. IR spectroscopy can confirm functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹). For ambiguous cases, 2D NMR (COSY, HSQC) or X-ray crystallography (see ) may be required .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Mixed polar aprotic solvents (e.g., DMF/water or acetonitrile/ethyl acetate) are often effective for recrystallizing polyheterocyclic compounds. and suggest using DMF for cyclization steps, while acetonitrile is employed in reflux conditions for intermediate purification. Slow cooling and seeding with pure crystals can enhance yield and purity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. demonstrates the use of DFT to analyze supramolecular interactions in pyrazole derivatives. For biological activity, molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina can prioritize synthesis targets. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., unexpected byproducts in synthesis)?

  • Methodological Answer : Contradictions often arise from unaccounted reaction intermediates or competing pathways. Use kinetic studies (e.g., variable-temperature NMR) to identify transient species. and emphasize X-ray crystallography to confirm structural assignments. For mechanistic insights, isotopic labeling (e.g., ¹⁵N or ³²S) can track atom migration during reactions .

Q. How to design a mechanistic study for the compound’s catalytic or inhibitory behavior in complex systems?

  • Methodological Answer : Employ stopped-flow spectroscopy or mass spectrometry to monitor real-time interactions. For enzyme inhibition, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms. stresses linking experimental design to a theoretical framework (e.g., transition-state theory for catalysis). Cross-reference with structurally analogous compounds in and to hypothesize binding motifs .

Q. What advanced separation techniques (HPLC, membrane filtration) improve isolation of stereoisomers or polymorphs?

  • Methodological Answer : Chiral HPLC columns (e.g., amylose-based) can separate enantiomers, while preparative HPLC with gradient elution resolves diastereomers. (CRDC subclass RDF2050104) highlights membrane technologies for fine separations. For polymorph isolation, use solvent-antisolvent crystallization under controlled humidity and temperature .

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